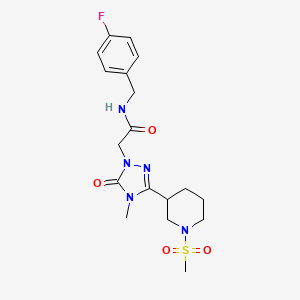

![molecular formula C11H15N3O4 B2459231 5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid CAS No. 2137457-34-0](/img/structure/B2459231.png)

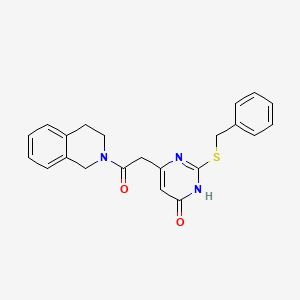

5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

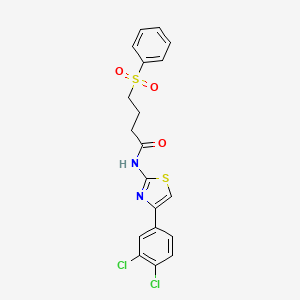

The compound “5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H13BN2O4 . It is used in organic synthesis .

Synthesis Analysis

The synthesis of pyrazoles involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .Chemical Reactions Analysis

During the optimization of the reaction conditions in different solvents, 1 H-NMR analysis of the crude reaction mixture after 1 h showed the formation of an intermediate compound .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 157-161 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

- Velpatasvir Intermediate : This compound serves as an intermediate in the synthesis of Velpatasvir , an antiviral drug used to treat hepatitis C. Researchers have explored its role in constructing the spiro derivative necessary for Velpatasvir production .

- Enantiomer Separation : Researchers have developed effective methods to separate chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid (an intermediate for Velpatasvir) from mixed enantiomers. This advancement eliminates the need for multiple organic solvents, salinization, and dissociation processes, making it environmentally friendly .

- Amino Acid Ionic Liquids : The compound has been investigated in the context of ionic liquids. Proposed mechanisms involve reactions with imidazolium ionic liquids, leading to acyloxyphosphonium intermediates. These studies contribute to our understanding of novel materials and their applications .

- Enantioselective Approach : Researchers have used this compound in the enantioselective synthesis of (S)-4-methyleneproline, a key intermediate. The methodology involves alkylation of glycine-derived imine using cinchonidine catalysts. Cyclopropanation of the resulting compound has also been explored .

- Reaction Energetics : Thermodynamic analyses have revealed trends in energy changes during reactions involving this compound. The increasingly negative values with the length of molecules indicate greater spontaneity of the reaction .

Medicinal Chemistry and Drug Development

Chiral Separation Techniques

Ionic Liquids and Amino Acid Derivatives

Stereoselective Synthesis

Thermodynamics and Energy Trends

Mécanisme D'action

Target of Action

The compound contains atert-butoxycarbonyl (BOC) group , which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amines or amine-containing molecules in biological systems.

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound might undergo reactions involving the addition and removal of the BOC group.

Action Environment

Environmental factors such as pH and the presence of certain ions or molecules might influence the compound’s action, efficacy, and stability. For instance, the addition and removal of the BOC group are influenced by the pH of the environment .

Safety and Hazards

Propriétés

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-5-7-6(4-12-13-7)8(14)9(15)16/h4,8H,5H2,1-3H3,(H,12,13)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHGGCCRLAMYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1C(=O)O)C=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2459160.png)

![Spiro[adamantane-2,2'-morpholine];hydrochloride](/img/structure/B2459163.png)

![3-{[(4-Chlorophenyl)thio]methyl}thiophene-2-carbothioamide](/img/structure/B2459164.png)

![N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2459166.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2459168.png)